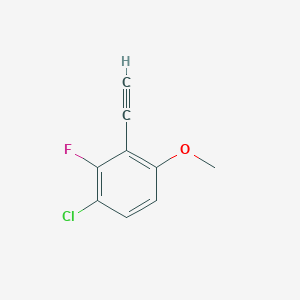

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene

Description

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is a polysubstituted benzene derivative with a unique combination of functional groups: a chlorine atom at position 1, an ethynyl group (C≡CH) at position 3, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 4. Its molecular formula is C₉H₅ClFO, and its molecular weight is approximately 183.45 g/mol (calculated based on substituents). The compound’s structure integrates both electron-withdrawing (Cl, F) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and reactivity in synthetic applications. Limited direct data on its synthesis or applications are available in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene |

InChI |

InChI=1S/C9H6ClFO/c1-3-6-8(12-2)5-4-7(10)9(6)11/h1,4-5H,2H3 |

InChI Key |

NLDGFIZRANEKOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chloro, fluoro, and methoxy groups. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For modifying the ethynyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups can influence the reactivity of the benzene ring. In coupling reactions, the ethynyl group can form new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and safety data for 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene and related compounds:

Key Research Findings

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Donating Groups : The target compound’s Cl and F substituents deactivate the benzene ring toward electrophilic substitution, while the methoxy group activates it. This contrast may lead to regioselective reactivity in coupling reactions compared to compounds like 1,4-dichloro-2-(trifluoromethyl)benzene, which lacks activating groups .

- Ethynyl Group Reactivity: The ethynyl group in the target compound is highly reactive in Sonogashira or click chemistry, similar to 1-(1-ethynylcyclopropyl)-4-methoxybenzene . However, steric hindrance from adjacent substituents (Cl, F) may reduce its accessibility compared to alkyne-containing analogs with simpler substitution patterns .

Biological Activity

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process generates a positively charged benzenonium intermediate, which subsequently undergoes deprotonation to yield the desired product. Common reagents used in its synthesis include sodium hydroxide for nucleophilic substitutions and potassium permanganate for oxidation reactions.

| Property | Value |

|---|---|

| CAS No. | 2639455-76-6 |

| Molecular Formula | C9H6ClFO |

| Molecular Weight | 184.6 g/mol |

| Purity | ≥95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily through interaction with molecular targets, leading to significant biological effects.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties, inhibiting the growth of several bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has been reported to induce apoptosis in A549 lung cancer cells by activating caspase pathways . The compound's ability to inhibit tubulin polymerization has also been noted, which is a critical mechanism for anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Apoptosis Induction : In a study involving A549 cells, treatment with varying concentrations of the compound resulted in a significant increase in caspase-3 activation, indicating its potential as an apoptosis-inducing agent .

- Inhibition of Cell Proliferation : The compound exhibited a growth inhibition rate of over 70% across multiple cancer cell lines, showcasing its potential as a chemotherapeutic agent. The GI50 values were particularly low, suggesting high potency .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound interacts with tubulin, leading to subsequent cellular effects that culminate in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.